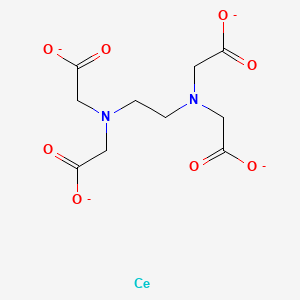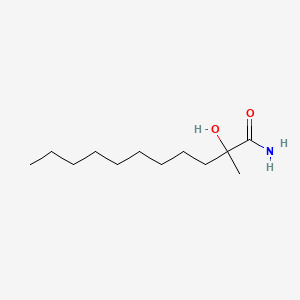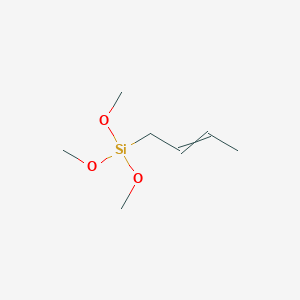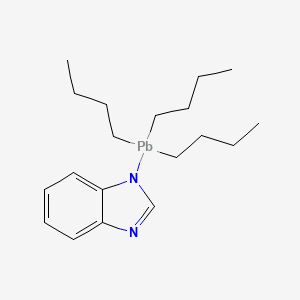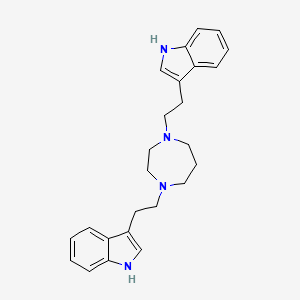
1H-Indole, 3,3'-((tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-2,1-ethanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Indole, 3,3’-((tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-2,1-ethanediyl)bis-” is a complex organic compound that features an indole core linked to a diazepine ring system. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic synthesis techniques. The indole core can be synthesized via Fischer indole synthesis, while the diazepine ring can be constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions could be used to modify the diazepine ring.
Substitution: Various substitution reactions can be performed on the indole and diazepine rings to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted indoles and diazepines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it may be studied for its potential interactions with biological macromolecules.
Medicine
In medicine, compounds with indole and diazepine structures are often investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors in biological systems, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1H-Indole derivatives: Compounds with similar indole structures.
Diazepine derivatives: Compounds with similar diazepine ring systems.
Uniqueness
The uniqueness of “1H-Indole, 3,3’-((tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-2,1-ethanediyl)bis-” lies in its specific combination of indole and diazepine structures, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
22547-37-1 |
|---|---|
Molecular Formula |
C25H30N4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-[2-[4-[2-(1H-indol-3-yl)ethyl]-1,4-diazepan-1-yl]ethyl]-1H-indole |
InChI |
InChI=1S/C25H30N4/c1-3-8-24-22(6-1)20(18-26-24)10-14-28-12-5-13-29(17-16-28)15-11-21-19-27-25-9-4-2-7-23(21)25/h1-4,6-9,18-19,26-27H,5,10-17H2 |
InChI Key |
KYRFZXVBYYPTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)CCC2=CNC3=CC=CC=C32)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
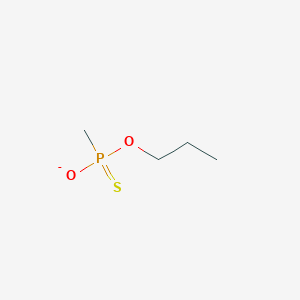
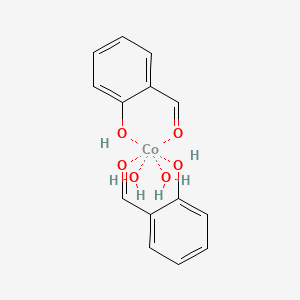
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
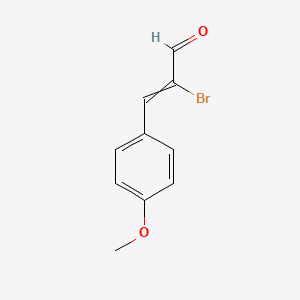
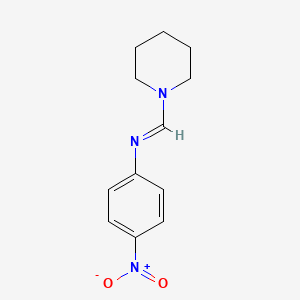

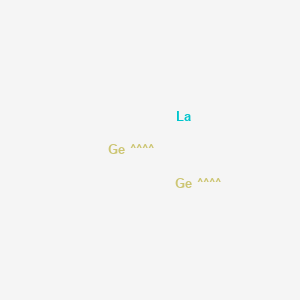
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
